2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)-: is a complex organic compound characterized by the presence of an acetamide group, a tetrazole ring, and two aromatic rings with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)- typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether-tetrazole intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings and the tetrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)-: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism by which Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)- exerts its effects involves interaction with specific molecular targets. The tetrazole ring and aromatic substituents may bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(4-methoxyphenyl)-
- Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-chlorophenyl)-
- Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-nitrophenyl)-
Uniqueness
The uniqueness of Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)- lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
904815-73-2 |
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Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[1-(3,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-13(2)9-15(8-12)23-18(20-21-22-23)26-11-17(24)19-14-5-4-6-16(10-14)25-3/h4-10H,11H2,1-3H3,(H,19,24) |
InChI Key |
CCJZJJVZDFYREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
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